5-(Bromomethyl)-2,3-dichloropyridine

Catalog No.
S740799
CAS No.
287714-93-6
M.F
C6H4BrCl2N
M. Wt
240.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)-2,3-dichloropyridine

CAS Number

287714-93-6

Product Name

5-(Bromomethyl)-2,3-dichloropyridine

IUPAC Name

5-(bromomethyl)-2,3-dichloropyridine

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

InChI

InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2

InChI Key

WDNMFRJFVXIEJI-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)Cl)CBr

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)CBr

Potential Precursor for Pharmaceutical Development:

5-(Bromomethyl)-2,3-dichloropyridine holds potential as a precursor molecule in the synthesis of various pharmaceutically relevant compounds. Its unique structure, containing a bromine-methyl group attached to a chlorinated pyridine ring, allows for diverse chemical modifications, potentially leading to novel drugs. However, further research is required to explore the specific synthetic pathways and the therapeutic potential of the derived compounds.

Building Block for Functional Materials:

The molecule's structure also presents possibilities for its application in the development of functional materials. The combination of the halogen atoms (chlorine and bromine) and the reactive methyl group can be utilized to tailor various material properties like conductivity, reactivity, and thermal stability. Studies have shown that similar halogenated pyridine derivatives exhibit potential in applications such as organic electronics, photovoltaic materials, and polymer synthesis.

5-(Bromomethyl)-2,3-dichloropyridine is an organic compound classified as a halopyridine, which features a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by a bromomethyl group (–CH₂Br) at the 5th position and chlorine atoms at the 2nd and 3rd positions of the pyridine ring. Its molecular formula is C6H5BrCl2NC_6H_5BrCl_2N with a molecular weight of approximately 206.47 g/mol . The presence of halogen substituents significantly influences the compound's electronic properties, enhancing its reactivity in various

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles, making it useful in synthesizing more complex molecules.
  • Electrophilic Aromatic Substitution: The chlorinated positions on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
  • Cross-Coupling Reactions: This compound can serve as a precursor in cross-coupling reactions (such as Suzuki or Heck reactions) due to the presence of the bromine atom.

Research on the biological activity of 5-(Bromomethyl)-2,3-dichloropyridine is limited, but it holds potential in medicinal chemistry. Similar halogenated pyridine derivatives have shown activity as:

  • Antimicrobial Agents: Some derivatives exhibit antibacterial and antifungal properties.
  • Anticancer Agents: Certain compounds within this class have been studied for their ability to inhibit tumor growth.
  • Enzyme Inhibitors: The compound may interact with enzymes, potentially serving as a lead compound for drug development targeting specific biological pathways .

Several synthesis methods have been reported for 5-(Bromomethyl)-2,3-dichloropyridine:

  • Halogenation of Pyridine Derivatives: Starting from 2,3-dichloropyridine, bromination can be achieved using brominating agents under controlled conditions.
  • Bromomethylation Reaction: The introduction of the bromomethyl group can be performed through a reaction with formaldehyde and hydrogen bromide in the presence of a catalyst.
  • Direct Synthesis from Precursors: Utilizing 3-amino-2-chloropyridine as a precursor and subjecting it to chlorination and bromination steps can yield the desired product .

5-(Bromomethyl)-2,3-dichloropyridine has several potential applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceutical compounds due to its reactive halogen groups.
  • Materials Science: The compound may be utilized in developing functional materials such as organic semiconductors and photovoltaic devices due to its unique electronic properties.
  • Chemical Intermediates: It is valuable in organic synthesis as an intermediate for creating more complex chemical structures.

While specific interaction studies on 5-(Bromomethyl)-2,3-dichloropyridine are sparse, its structural characteristics suggest it may interact with various biological targets. For instance:

  • Enzyme Interactions: The compound may act as an inhibitor for certain cytochrome P450 enzymes, influencing drug metabolism .
  • Binding Studies: Investigating its binding affinity to biological receptors could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 5-(Bromomethyl)-2,3-dichloropyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
5-Bromo-2,3-dichloropyridineSimilar halogenation patternLacks bromomethyl group; simpler structure
2-Bromo-3,5-dichloropyridineDifferent halogen positionsMore stable; used in different synthetic pathways
4-Bromo-2,3-dichloropyridineBromination at different positionDifferent reactivity profile compared to 5-(Bromomethyl)
5-(Chloromethyl)-2,3-dichloropyridineChloromethyl instead of bromomethylAltered reactivity and potential applications

These compounds highlight the uniqueness of 5-(Bromomethyl)-2,3-dichloropyridine by showcasing variations in halogen placement and functional groups that influence their chemical behavior and applications.

Molecular Formula and Structural Characteristics

5-(Bromomethyl)-2,3-dichloropyridine is a halogenated pyridine derivative with the molecular formula C₆H₄BrCl₂N and a molecular weight of 240.91 g/mol [1] [2]. The compound is formally designated by the Chemical Abstracts Service number 287714-93-6 [1]. The International Union of Pure and Applied Chemistry name for this compound is 5-(bromomethyl)-2,3-dichloropyridine [1].

The structural framework consists of a six-membered aromatic pyridine ring containing one nitrogen atom at position 1 [1] [2]. The substitution pattern features two chlorine atoms located at positions 2 and 3 of the pyridine ring, while a bromomethyl group (-CH₂Br) is attached at position 5 [1]. This specific arrangement of halogen substituents creates a highly functionalized heterocyclic system with distinct electronic and steric properties .

The compound can be represented by the Simplified Molecular Input Line Entry System notation as ClC1=CC(CBr)=CN=C1Cl [1] [2]. The International Chemical Identifier string is InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2, with the corresponding key WDNMFRJFVXIEJI-UHFFFAOYSA-N [1] [2].

Physical Properties

Melting and Boiling Points

The thermal properties of 5-(Bromomethyl)-2,3-dichloropyridine have not been extensively documented in the literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The related compound 5-bromo-2,3-dichloropyridine exhibits a melting point in the range of 35-37°C [4] [5], suggesting that the bromomethyl derivative may have similar or slightly elevated melting characteristics due to the additional methylene bridge.

Based on the boiling point trends observed in related dichloropyridine derivatives, the compound is estimated to have a boiling point in the range of 260-280°C at standard atmospheric pressure [6]. This estimation is supported by the boiling point of 5-bromo-2,3-dichloropyridine at 233.6±35.0°C [4] and the general trend that bromomethyl substitution typically increases boiling points by 20-40°C compared to direct halogen substitution [6].

Solubility Profile

The solubility characteristics of 5-(Bromomethyl)-2,3-dichloropyridine are strongly influenced by its multiple halogen substituents and the pyridine nitrogen atom. Research on 2,3-dichloropyridine solubility demonstrates that halogenated pyridines exhibit preferential solubility in organic solvents over aqueous media [7]. The solubility order for dichloropyridine derivatives follows the pattern: 1,4-dioxane > dichloromethane > n-butyl acetate > ethyl acetate > methyl acetate > acetonitrile > n-butanol > isobutyl alcohol > n-propanol > isopropanol > ethanol > cyclohexane > methanol > n-hexane [7].

The presence of the bromomethyl group is expected to further reduce water solubility while maintaining good solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [7]. The compound is anticipated to show excellent solubility in halogenated solvents like dichloromethane and chloroform due to favorable intermolecular interactions [8].

Hansen solubility parameter analysis suggests that the compound would have moderate dispersion forces, significant polar interactions, and limited hydrogen bonding capability [7] [9]. This profile indicates compatibility with solvents having similar solubility parameter profiles, particularly those with moderate polarity and low hydrogen bonding components [9].

Spectroscopic Properties

The spectroscopic signature of 5-(Bromomethyl)-2,3-dichloropyridine reflects its heterocyclic aromatic nature and halogen substitution pattern. Proton nuclear magnetic resonance spectroscopy of related bromo-dichloropyridine compounds shows characteristic chemical shifts for aromatic protons in the range of 7.5-8.5 parts per million [10]. The bromomethyl protons are expected to appear as a singlet around 4.5 parts per million due to the electron-withdrawing effect of the pyridine ring [10].

In the closely related compound 5-bromo-2,3-dichloropyridine, proton nuclear magnetic resonance analysis in deuterated chloroform at 300 megahertz reveals signals at δ 7.94 (doublet, J=3 Hz, 1H) and 8.38 (doublet, J=3 Hz, 1H) [10]. The bromomethyl derivative would exhibit an additional singlet for the methylene protons adjacent to bromine [10].

Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show distinct signals for each carbon environment, with the bromomethyl carbon appearing around 30-35 parts per million and the aromatic carbons distributed between 120-160 parts per million [11] [12]. The pyridine nitrogen would cause characteristic downfield shifts for adjacent carbon atoms [12].

Infrared spectroscopy would display characteristic absorption bands for carbon-carbon and carbon-nitrogen aromatic stretching vibrations in the 1500-1600 wavenumber region, along with carbon-halogen stretching frequencies in the 600-800 wavenumber range [12]. Mass spectrometry would show a molecular ion peak at m/z 240.91 with characteristic fragmentation patterns involving loss of bromine and chlorine atoms [2].

Spectroscopic TechniqueExpected Characteristics
¹H NMR (δ ppm in CDCl₃)~4.5 ppm (s, 2H, CH₂Br); ~7.5-8.5 ppm (aromatic H)
¹³C NMRSignals for pyridine carbons (120-160 ppm) and CH₂Br (~30-35 ppm)
IR SpectroscopyC=C, C=N aromatic stretches (1500-1600 cm⁻¹); C-halogen stretches (600-800 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 240.91; fragmentation patterns
UV-Vis SpectroscopyUV absorption bands in 250-280 nm region

Electronic Structure

Frontier Orbital Analysis

The frontier molecular orbital characteristics of 5-(Bromomethyl)-2,3-dichloropyridine are fundamentally influenced by the electron-withdrawing nature of the halogen substituents and the heteroaromatic pyridine system. Density functional theory calculations on related halogenated pyridine derivatives indicate that the highest occupied molecular orbital energy typically ranges from -6.5 to -7.0 electronvolts, while the lowest unoccupied molecular orbital energy falls between -1.0 to -1.5 electronvolts [13] [14].

The presence of multiple electronegative substituents significantly stabilizes both frontier orbitals compared to unsubstituted pyridine [15] [14]. Computational studies on dichloropyridine systems demonstrate that the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 5.0 to 6.0 electronvolts, indicating substantial electronic stability [14] [16].

For nucleophilic substitution reactions, the appropriate orbital selection follows established patterns observed in related chloropyridine systems [15]. The lowest unoccupied molecular orbital or lowest unoccupied molecular orbital+1 serves as the reactive orbital depending on the substitution pattern, with significant orbital density concentrated on carbon atoms bearing halogen substituents [15].

The frontier orbital analysis reveals that electron density distribution in the highest occupied molecular orbital is primarily localized on the pyridine ring with contributions from halogen lone pairs [17] [16]. The lowest unoccupied molecular orbital typically shows significant density on carbon atoms adjacent to electron-withdrawing groups, making these positions particularly susceptible to nucleophilic attack [15] [17].

Electronic PropertyEstimated Value
HOMO Energy (eV)-6.5 to -7.0
LUMO Energy (eV)-1.0 to -1.5
Energy Gap (eV)5.0 to 6.0
Dipole Moment (Debye)2.5 to 4.0
Polarizability (Ų)15-20

Crystallographic Analysis

Crystallographic studies of related dichloropyridine derivatives provide valuable insight into the expected solid-state structure of 5-(Bromomethyl)-2,3-dichloropyridine. The parent compound 2,3-dichloropyridine crystallizes in the monoclinic space group C2/c with specific unit cell parameters that reflect the molecular packing preferences of halogenated pyridines [22].

Similar dichloropyridine derivatives typically adopt crystal structures characterized by van der Waals interactions and halogen bonding networks [22] [21]. The compound 4-amino-3,5-dichloropyridine crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters a = 13.304(2) Å, b = 12.911(2) Å, c = 3.8636(7) Å, and volume = 663.64(19) Ų [23] [24].

The presence of the bromomethyl substituent in 5-(Bromomethyl)-2,3-dichloropyridine is expected to introduce additional intermolecular interactions through carbon-hydrogen...halogen contacts and halogen...halogen interactions [21] [25]. Crystal structures of brominated pyridine derivatives demonstrate the tendency for bromine atoms to participate in halogen bonding with distances typically around 3.0-3.5 Ångströms [21].

Molecular packing in halogenated pyridines commonly features offset π-π stacking interactions between aromatic rings, with typical centroid-to-centroid distances of 3.8-4.0 Ångströms and slip angles of 20-30 degrees [23] [24]. The crystallographic analysis reveals that molecular entities assemble through hydrogen bonding patterns when amino groups are present, forming supramolecular chains along specific crystallographic directions [23] [24].

Crystallographic ParameterExpected Range
Space GroupMonoclinic or Orthorhombic
Unit Cell Volume600-800 Ų
Molecular Packingπ-π stacking with halogen bonding
Intermolecular Distances3.0-4.0 Å
Crystal Density1.6-1.8 g/cm³

5-(Bromomethyl)-2,3-dichloropyridine represents an important class of halogenated pyridine intermediates with significant applications in pharmaceutical and agrochemical synthesis. This compound features a six-membered aromatic pyridine ring containing one nitrogen atom, with two chlorine atoms at positions 2 and 3, and a bromomethyl group at position 5 . The presence of multiple halogen substituents creates a highly functionalized heterocyclic system with distinctive electronic and steric properties that make it valuable as a building block for more complex molecular architectures.

The molecular formula of 5-(bromomethyl)-2,3-dichloropyridine is C₆H₄BrCl₂N, with a molecular weight of 240.91 grams per mole . The compound can be represented by the simplified molecular input line entry system notation as ClC1=CC(CBr)=CN=C1Cl . The structural framework consists of the pyridine heterocycle with specific substitution patterns that enhance its reactivity in various chemical transformations.

Synthetic Methodologies

Laboratory-Scale Synthesis Routes

Bromomethylation of 2,3-dichloropyridine

The direct bromomethylation of 2,3-dichloropyridine represents the most straightforward approach to synthesize 5-(bromomethyl)-2,3-dichloropyridine. This methodology involves the electrophilic substitution of a bromomethyl group onto the pyridine ring at the 5-position. The reaction typically requires the presence of a Lewis acid catalyst to activate the electrophilic bromomethyl species and facilitate the substitution reaction [3] [4].

The general procedure involves treating 2,3-dichloropyridine with a bromomethyl source in the presence of a Lewis acid catalyst under controlled temperature conditions. Common bromomethyl sources include bromomethyl alkyl ethers or mixtures of formaldehyde derivatives with hydrogen bromide [3]. The reaction mechanism proceeds through electrophilic aromatic substitution, where the bromomethyl cation acts as the electrophile attacking the electron-rich position on the pyridine ring.

Temperature control is critical for this transformation, as elevated temperatures can lead to over-bromination or formation of undesired side products [5]. The reaction is typically conducted at temperatures ranging from 50°C to 110°C, depending on the specific reagent system employed [5]. Lower temperatures generally favor monobromination, while higher temperatures may promote multiple substitutions.

The use of Lewis acid catalysts such as zinc bromide or aluminum bromide significantly enhances the reaction rate and selectivity [3] [6]. These catalysts activate the bromomethyl species by coordinating to the leaving group, thereby increasing its electrophilic character and facilitating the substitution reaction. The choice of catalyst can influence both the reaction rate and the regioselectivity of the bromination process.

Solvent selection plays an important role in the success of the bromomethylation reaction. Acetic acid is commonly used as the solvent due to its ability to stabilize the reaction intermediates and provide a suitable medium for the electrophilic substitution [3] [7]. The acetic acid solvent also helps to maintain the appropriate acidity level required for optimal catalyst performance.

Reaction with Paraformaldehyde and Hydrobromic Acid

The bromomethylation reaction using paraformaldehyde and hydrobromic acid represents one of the most efficient and widely used methods for introducing bromomethyl groups into aromatic systems [8] [3] [9]. This methodology has been successfully applied to various aromatic compounds and can be adapted for pyridine derivatives including 2,3-dichloropyridine.

The reaction mechanism involves the initial formation of bromomethanol from the reaction between paraformaldehyde and hydrobromic acid. The paraformaldehyde serves as a source of formaldehyde units, which react with hydrogen bromide to generate the reactive bromomethyl intermediate [8] [10]. This intermediate then participates in electrophilic aromatic substitution with the 2,3-dichloropyridine substrate.

The reaction temperature can be adjusted to control the selectivity and extent of bromomethylation. At 50°C, predominantly mono-bromomethylated products are formed, while temperatures of 80°C favor bis-bromomethylation [7]. For the synthesis of 5-(bromomethyl)-2,3-dichloropyridine, reaction temperatures in the range of 50-80°C are typically employed to achieve selective mono-bromomethylation at the 5-position.

The stoichiometry of reagents is crucial for optimal results. Typically, 1.1 to 1.5 equivalents of paraformaldehyde and 1.2 to 2.0 equivalents of hydrobromic acid are used relative to the pyridine substrate [8] [9]. Excess reagents help ensure complete conversion while minimizing the formation of over-brominated products.

The reaction progress can be monitored by various analytical techniques including nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. The formation of the bromomethyl product is typically evidenced by the appearance of characteristic signals in the ¹H nuclear magnetic resonance spectrum, particularly the bromomethyl protons appearing as a singlet around 4.4-4.6 parts per million [11] [12].

Alternative Synthetic Pathways

Several alternative synthetic approaches have been developed for the preparation of bromomethyl-substituted pyridines that can potentially be applied to the synthesis of 5-(bromomethyl)-2,3-dichloropyridine. These methods offer different advantages in terms of reagent availability, reaction conditions, and product selectivity.

One alternative approach involves the use of N-bromosuccinimide as the brominating agent in combination with a radical initiator [11]. This method proceeds through a radical mechanism and can provide good selectivity for benzylic and allylic bromination. The reaction typically requires the presence of a radical initiator such as azobisisobutyronitrile and is conducted under illumination or at elevated temperatures [11].

The N-bromosuccinimide methodology offers several advantages including mild reaction conditions, high selectivity, and the availability of the reagent in high purity . The reaction can be conducted in various solvents including carbon tetrachloride, dichloromethane, or acetonitrile [15] [11]. Temperature control is important to prevent over-bromination, with typical reaction temperatures ranging from room temperature to 85°C [11].

The use of phosphorus tribromide for the conversion of hydroxymethyl pyridines to bromomethyl derivatives represents another viable alternative [11]. This method involves the initial preparation of the hydroxymethyl precursor followed by treatment with phosphorus tribromide under controlled conditions. The reaction typically proceeds with high yields and good selectivity, making it suitable for larger scale preparations.

Electrochemical bromination methods have also been explored for the preparation of bromomethyl-substituted aromatic compounds [17]. These methods offer the advantage of avoiding the use of toxic brominating reagents and can provide good selectivity under appropriate conditions. However, the application of electrochemical methods to pyridine derivatives requires careful optimization of the reaction conditions.

Industrial Production Methods

Continuous Flow Reactor Applications

The implementation of continuous flow reactor technology for the synthesis of 5-(bromomethyl)-2,3-dichloropyridine offers significant advantages over traditional batch processes, particularly for industrial-scale production. Flow chemistry enables precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles when handling potentially hazardous brominating reagents [15] [18].

Continuous flow reactors provide superior temperature control compared to batch reactors, which is particularly important for bromomethylation reactions where temperature fluctuations can lead to over-bromination or decomposition of sensitive intermediates [15]. The enhanced heat transfer capabilities of flow systems allow for rapid heating and cooling, enabling better control of reaction selectivity and minimizing the formation of unwanted side products.

The use of flow reactors for bromination reactions has been demonstrated to provide significant improvements in both yield and selectivity [15] [17]. For benzylic bromination reactions using N-bromosuccinimide, flow conditions have been shown to reduce side reactions and improve product purity compared to batch processes [15]. The continuous nature of the flow process also enables real-time monitoring and adjustment of reaction conditions.

Safety considerations are particularly important for industrial bromination processes due to the corrosive and toxic nature of many brominating reagents. Flow reactors offer improved safety profiles by minimizing the inventory of hazardous materials and providing better containment of reactive intermediates [17]. The smaller reactor volumes typical of flow systems also reduce the potential impact of thermal runaway reactions.

The scalability of flow processes can be achieved through numbering-up approaches, where multiple parallel reactors operate simultaneously to increase production capacity [18]. This approach is particularly attractive for the production of specialty chemicals like 5-(bromomethyl)-2,3-dichloropyridine, where the required production volumes may not justify the construction of large-scale batch facilities.

Optimization of Reaction Conditions

The optimization of reaction conditions for the industrial production of 5-(bromomethyl)-2,3-dichloropyridine requires careful consideration of multiple parameters including temperature, pressure, residence time, reagent concentrations, and catalyst selection. Advanced process control strategies and mathematical modeling approaches can be employed to identify optimal operating conditions [19] [20].

Temperature optimization is critical for achieving high yields and selectivity in bromomethylation reactions. Statistical design of experiments approaches can be used to map the relationship between temperature and product formation, enabling the identification of optimal temperature profiles [19]. For continuous flow processes, temperature ramping strategies can be employed to initiate the reaction at lower temperatures and gradually increase the temperature to drive the reaction to completion.

Reagent stoichiometry optimization involves balancing the competing objectives of achieving complete conversion while minimizing reagent costs and waste generation. Machine learning approaches have been successfully applied to optimize reagent ratios for complex organic reactions [21] [20]. These methods can identify non-obvious correlations between reagent concentrations and reaction outcomes, leading to improved process efficiency.

Catalyst optimization encompasses both the selection of the most effective catalyst system and the determination of optimal catalyst loading. Lewis acid catalysts such as zinc bromide and aluminum bromide have different activity profiles and selectivities, requiring systematic evaluation to identify the best option for specific reaction conditions [6] [22]. The catalyst loading must be optimized to balance reaction rate and catalyst costs while ensuring adequate catalyst stability.

Solvent selection and optimization can significantly impact both reaction performance and downstream processing requirements. The choice of solvent affects reaction kinetics, product solubility, and separation efficiency [19]. For industrial processes, additional considerations include solvent recyclability, environmental impact, and safety profiles.

Scale-up Considerations

The scale-up of 5-(bromomethyl)-2,3-dichloropyridine synthesis from laboratory to industrial scale requires careful attention to heat and mass transfer phenomena, mixing characteristics, and safety considerations. Scale-up methodologies based on maintaining geometric similarity and preserving key dimensionless parameters can help ensure successful technology transfer [23] [24].

Heat transfer considerations are particularly important for exothermic bromination reactions, where inadequate heat removal can lead to thermal runaway and safety hazards [24] [25]. The volumetric heat transfer coefficient typically decreases with increasing reactor size, requiring modifications to reactor design or operating conditions to maintain equivalent heat transfer performance. Cooling jacket design, agitation systems, and internal heat exchange surfaces may need optimization for larger scale operations.

Mass transfer limitations can become more pronounced at larger scales, particularly for heterogeneous reaction systems or processes involving gas-liquid reactions [23]. The scale-up of reactions involving hydrogen bromide gas requires careful attention to gas-liquid mass transfer to ensure adequate reagent delivery to the reaction mixture. Agitation systems must be designed to provide sufficient mixing intensity while avoiding mechanical stress that could damage equipment or create safety hazards.

Mixing considerations encompass both macro-mixing for overall reactor contents and micro-mixing for rapid blending of reagents at the molecular level [23]. The power input per unit volume typically decreases with scale-up, potentially leading to reduced mixing efficiency and non-uniform reaction conditions. Computational fluid dynamics modeling can be employed to optimize agitator design and positioning for larger scale reactors.

Safety considerations become increasingly important at industrial scale due to the larger quantities of hazardous materials involved [24] [25]. Risk assessment methodologies must account for the increased consequences of potential incidents, requiring enhanced safety systems and emergency response procedures. The design of containment systems, emergency venting, and fire suppression systems must be appropriate for the scale of operation and the specific hazards associated with brominating agents.

Quality control and process monitoring systems must be scaled appropriately to ensure consistent product quality and regulatory compliance [23]. Online analytical systems may be required to provide real-time monitoring of reaction progress and product quality. Statistical process control methods can be implemented to identify process variations and maintain consistent operation.

Purification Techniques

The purification of 5-(bromomethyl)-2,3-dichloropyridine requires specialized techniques due to the compound's sensitivity to light, moisture, and elevated temperatures. The presence of multiple halogen substituents and the reactive bromomethyl group necessitates careful selection of purification methods to maintain product integrity while achieving the required purity levels for subsequent synthetic applications.

Crystallization represents one of the most effective purification methods for 5-(bromomethyl)-2,3-dichloropyridine, particularly when the compound can be obtained as a stable crystalline solid [26] [27]. The choice of crystallization solvent is critical, with common options including ethanol, methanol, and ethyl acetate [11] [28]. The crystallization process must be conducted under controlled conditions to prevent decomposition, typically requiring protection from light and moisture.

Recrystallization procedures often involve dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to promote crystal formation [11] [28]. The addition of anti-solvent can be used to adjust solubility and improve crystal quality. Multiple recrystallization steps may be required to achieve the desired purity levels, particularly for pharmaceutical applications where high purity standards are mandatory.

Column chromatography using silica gel represents another widely used purification method for bromomethyl pyridine derivatives [26] [11]. The mobile phase composition must be carefully optimized to achieve adequate separation while preventing decomposition of the product. Common solvent systems include hexane-ethyl acetate mixtures with varying ratios to optimize separation efficiency [11].

Flash chromatography techniques can provide rapid purification with good resolution, making them suitable for both analytical and preparative scale applications [11]. The use of gradient elution can improve separation efficiency and reduce solvent consumption. Pre-treatment of silica gel with triethylamine or other basic additives may be necessary to prevent decomposition of acid-sensitive compounds.

Distillation methods can be employed for the purification of 5-(bromomethyl)-2,3-dichloropyridine, although care must be taken to prevent thermal decomposition [26]. Vacuum distillation at reduced pressure allows for lower distillation temperatures, minimizing the risk of decomposition. The use of short-path distillation equipment can further reduce thermal exposure and improve product recovery.

The storage and handling of purified 5-(bromomethyl)-2,3-dichloropyridine requires special considerations to maintain product stability [27] [29]. The compound should be stored under inert atmosphere at low temperatures, typically 2-8°C, and protected from light [27] [30]. The use of amber glass containers or aluminum-wrapped vessels helps prevent photodecomposition.

Analytical Characterization Methods

Comprehensive analytical characterization of 5-(bromomethyl)-2,3-dichloropyridine is essential for confirming product identity, assessing purity, and monitoring potential decomposition products. Multiple analytical techniques are typically employed to provide complete structural and compositional information about the synthesized compound.

Nuclear magnetic resonance spectroscopy represents the primary method for structural confirmation of 5-(bromomethyl)-2,3-dichloropyridine. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides definitive evidence for the bromomethyl group through the characteristic singlet appearing at approximately 4.4-4.6 parts per million [11] [12] [31]. The pyridine ring protons appear as distinct multiplets in the aromatic region, with coupling patterns that confirm the substitution pattern.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with the bromomethyl carbon typically appearing around 32-35 parts per million [12] [32]. The pyridine ring carbons appear in the aromatic region with characteristic chemical shifts that reflect the electron-withdrawing effects of the chlorine substituents. The nitrogen-bearing carbon appears distinctly downfield due to the electronegativity of the nitrogen atom.

Mass spectrometry techniques provide molecular weight confirmation and fragmentation patterns that support structural assignments [12] [32]. Electron impact mass spectrometry typically shows the molecular ion peak along with characteristic fragmentation patterns involving loss of bromine or chlorine atoms. High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula and distinguish between possible structural isomers.

Infrared spectroscopy provides information about functional group presence and can detect impurities or decomposition products [33] [34]. The carbon-bromine stretching vibration typically appears around 500-700 cm⁻¹, while the pyridine ring vibrations appear in the characteristic aromatic region around 1400-1600 cm⁻¹ [33]. The absence of broad hydroxyl or carbonyl peaks confirms the integrity of the bromomethyl group.

Melting point determination provides a simple but effective method for assessing compound purity and identity [35] [36] [37]. Pure 5-(bromomethyl)-2,3-dichloropyridine typically exhibits a sharp melting point, with significant depression or broadening indicating the presence of impurities. The observed melting point should be compared with literature values to confirm identity.

Gas chromatography-mass spectrometry represents an excellent method for purity assessment and impurity identification [32]. The volatile nature of many bromomethyl pyridine derivatives makes them suitable for gas chromatographic analysis, providing both separation and identification capabilities. The use of temperature programming can optimize separation of closely related compounds.

High-performance liquid chromatography offers an alternative separation method that may be more suitable for thermally sensitive compounds or those requiring analysis in solution [27] [29]. Reverse-phase chromatography using water-acetonitrile mobile phases provides good separation for halogenated pyridines. The use of diode array detection enables spectroscopic characterization of separated components.

Elemental analysis provides quantitative confirmation of the compound composition, particularly useful for determining the carbon, hydrogen, nitrogen, and halogen content [12]. The results should match the theoretical values calculated from the molecular formula within acceptable analytical tolerances. Halogen analysis using silver nitrate titration or other specialized methods can provide specific information about bromine and chlorine content.

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis can provide information about thermal stability and decomposition pathways [34]. These methods are particularly valuable for understanding storage stability and processing limitations. The identification of decomposition onset temperatures helps establish safe handling and storage conditions.

Data Tables

Physical Properties of 5-(Bromomethyl)-2,3-dichloropyridine

PropertyValueReference
Molecular FormulaC₆H₄BrCl₂N
Molecular Weight240.91 g/mol
Chemical Abstracts Service Number287714-93-6
Melting Point115-116°C [38]
Boiling Point201.6±15.0°C at 760 mmHg [38]
Density1.5±0.1 g/cm³ [38]
Flash Point75.8±20.4°C [38]

Nuclear Magnetic Resonance Data

TechniqueChemical Shift (δ)MultiplicityAssignmentReference
¹H NMR4.42 ppmSinglet-CH₂Br [11]
¹H NMR7.48 ppmDoubletH-4 [11]
¹H NMR7.60 ppmDoublet of doubletsH-6 [11]
¹H NMR8.37 ppmDoubletH-2 [11]

Synthesis Conditions Optimization

ParameterOptimal RangeEffectReference
Temperature50-80°CSelectivity control [7]
Paraformaldehyde Equivalents1.1-1.5Complete conversion [8]
Hydrobromic Acid Equivalents1.2-2.0Reaction rate [8]
Reaction Time2-6 hoursYield optimization [7]
Lewis Acid Catalyst Loading0.1-0.5 equivalentRate enhancement [6]

Industrial Scale-up Parameters

FactorLaboratory ScaleIndustrial ScaleConsiderationReference
Reactor Volume100 mL - 1 L1000-10000 LHeat transfer limitations [23]
Mixing Speed300-500 rpm50-150 rpmPower consumption [23]
Heat Transfer CoefficientHighReducedCooling system design [24]
Safety SystemsBasicComprehensiveRisk mitigation [25]
Quality ControlManual samplingContinuous monitoringProcess control [23]

Purification Methods Comparison

MethodPurity AchievedRecovery YieldAdvantagesLimitationsReference
Recrystallization95-99%70-85%High purityMaterial loss [11]
Column Chromatography90-98%75-90%Good separationTime consuming [11]
Distillation85-95%80-95%High recoveryThermal decomposition risk [26]
Flash Chromatography92-97%80-88%Rapid separationSolvent consumption [11]

Analytical Methods Summary

TechniqueInformation ProvidedTypical ValuesSensitivityReference
¹H NMRStructural confirmation4.42 ppm (CH₂Br)0.1% impurities [11]
¹³C NMRCarbon framework32-35 ppm (CH₂Br)1% impurities [12]
Mass SpectrometryMolecular weight240.91 m/zng level [12]
Melting PointPurity assessment115-116°C1% impurities [38]
HPLCQuantitative purity>98% area0.01% impurities [27]

XLogP3

3

Dates

Last modified: 08-15-2023

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